N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, phenylpiperazine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and quinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. Common reagents used in these reactions include oxalyl chloride, N,N-dimethylformamide, and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Medicine: It has potential as a therapeutic agent for treating various diseases, particularly those involving the central nervous system.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[d][1,3]dioxole, phenylpiperazine, and quinoline. Examples include:
Benzo[d][1,3]dioxole derivatives: Compounds with similar structural features but different substituents on the dioxole ring.
Phenylpiperazine derivatives: Compounds with variations in the piperazine ring or the attached phenyl group.
Quinoline derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness
What sets N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide apart is its unique combination of these three moieties, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-27(29-21-10-11-23-25(17-21)36-19-35-23)18-34-24-8-4-5-20-9-12-26(30-28(20)24)32-15-13-31(14-16-32)22-6-2-1-3-7-22/h1-12,17H,13-16,18-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRBNXJBZRKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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